Home > Products > Building Blocks P14046 > Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - 73257-49-5

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-402893
CAS Number: 73257-49-5
Molecular Formula: C17H18ClNO4
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (DHP) class of compounds. DHPs are a significant class of organic compounds recognized for their diverse pharmacological activities. These compounds are often studied for their potential applications in cardiovascular research due to their calcium channel antagonist properties [].

Diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate

    Compound Description: This compound is identified as a process-related impurity found in Amlodipine bulk and tablet formulations. [] Studies indicate its presence in quantities exceeding the International Conference on Harmonisation (ICH) limit of 0.1%, marking it as a potential impurity of concern. []

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

    Compound Description: This compound is identified as a process-related impurity of Felodipine, synthesized through a Hantzsch process. []

Dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

    Compound Description: This compound is identified as Amlodipine impurity G, synthesized via a Hantzsch condensation reaction. [] It serves as a reference standard, its quality assessed through high-performance liquid chromatography (HPLC). []

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

    Compound Description: This compound is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via a one-pot three-component Hantzsch reaction. []

Overview

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorophenyl group, two methyl groups, and two carboxylate ester functional groups attached to a dihydropyridine ring. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular and neurological disorders.

Source

The compound is cataloged under various identifiers:

  • CAS Number: 73257-49-5
  • Molecular Formula: C₁₇H₁₈ClNO₄
  • Molecular Weight: 335.79 g/mol .
Classification

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is classified as an antihypertensive agent and is often studied within the context of drug development for its potential to modulate calcium channels in cellular processes .

Synthesis Analysis

Methods

The synthesis of dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through various synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis. This process typically includes:

  1. Condensation Reaction: An aldehyde (e.g., 4-chlorobenzaldehyde) is reacted with a β-ketoester (e.g., methyl acetoacetate) and ammonium acetate.
  2. Solvent: Ethanol is commonly used as the solvent.
  3. Conditions: The reaction is performed under reflux conditions for several hours to yield the desired dihydropyridine derivative.

Technical Details

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature and solvent choice. Continuous flow reactors may be employed to enhance efficiency and yield. The use of catalysts can also improve reaction rates and product purity .

Molecular Structure Analysis

Structure

The molecular structure of dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate features:

  • A dihydropyridine ring system.
  • Two methyl groups at positions 2 and 6.
  • A chlorophenyl group at position 4.
  • Two ester functional groups at positions 3 and 5.

Data

Key structural data includes:

  • InChI: InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
  • SMILES: COC(=O)C1=C(C)NC(=C(C1c2ccccc2Cl)C(=O)OC)C .
Chemical Reactions Analysis

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions typical of dihydropyridines:

  1. Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
  2. Hydrolysis: The ester groups may undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.
  3. Reduction Reactions: Potential reduction of the cyano groups could lead to amine derivatives.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate primarily involves its interaction with calcium channels in cells. By modulating these channels' activity, it can influence various cellular processes such as muscle contraction and neurotransmitter release. The presence of the chlorophenyl and carboxylate groups enhances binding affinity to these targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow powder.
  • Melting Point: Approximately 150°C to 154°C .

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol but insoluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture.

Relevant Data

The compound is classified as an irritant; proper safety measures should be taken when handling it .

Applications

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as a lead compound in developing new therapeutic agents targeting cardiovascular diseases.
  2. Biological Research: Explored for antimicrobial and anticancer properties.
  3. Chemical Synthesis: Used as a building block for synthesizing more complex molecules in organic chemistry .

This compound exemplifies the versatility of dihydropyridines in both academic research and industrial applications.

Introduction to 1,4-Dihydropyridine Derivatives

Chemical Classification and Structural Significance of 1,4-Dihydropyridines

1,4-Dihydropyridines (DHPs) represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring with nitrogen at position 1 and two conjugated double bonds at the 2,3- and 5,6-positions. This core structure serves as the redox-active moiety in biological cofactors like NADH and NADPH, enabling hydride transfer reactions essential for cellular metabolism [4] [8]. The fully conjugated pyridine form is energetically favored, rendering DHPs susceptible to oxidation—a property leveraged in prodrug designs. The Hantzsch-type synthesis remains the primary route for preparing symmetrical and unsymmetrical DHP derivatives, involving multicomponent condensation of aldehydes, β-keto esters, and ammonia [8].

Structurally, DHPs exhibit planar geometry with substituents at C2/C6, C3/C5, and C4 critically modulating electronic distribution and biological activity. The 1,4-dihydropyridine ring adopts a "boat" conformation, with C4 substituents occupying pseudo-axial or equatorial orientations that influence receptor binding. Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exemplifies this architecture, featuring ester groups at C3/C5, methyl groups at C2/C6, and a para-chlorinated phenyl ring at C4 (Table 1) [3] [9].

Table 1: Structural Features of Key 1,4-DHP Derivatives

Compound NameC4 SubstituentC2/C6 SubstituentsC3/C5 Substituents
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate4-chlorophenylMethylMethoxycarbonyl
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate4-chlorophenylMethylEthoxycarbonyl
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate2-chlorophenylMethylMethoxycarbonyl
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid2,3-dichlorophenylMethylCarboxylic acid

Historical Context of Dihydropyridine-Based Pharmacophores

The therapeutic significance of DHPs emerged in the 1960s with the discovery of nifedipine, a prototype calcium channel blocker (CCB) for cardiovascular diseases. This breakthrough established the DHP core as a versatile pharmacophore for voltage-gated L-type calcium channel modulation [4] [8]. Subsequent generations expanded applications beyond CCBs, with research revealing DHPs' roles as:

  • Antioxidants: Scavenging free radicals via the reducible DHP ring [4]
  • Multidrug Resistance (MDR) Reversal Agents: Inhibiting P-glycoprotein efflux in cancer cells [2]
  • Neuroprotective Agents: Mitigating neuronal damage in ischemia and neurodegenerative models [4]
  • Mineralocorticoid Receptor Antagonists (MRAs): Novel non-steroidal antagonists for hypertension and fibrosis (e.g., Compound 36) [6]

The structural evolution of DHPs reflects ongoing optimization efforts. Early symmetrical diester derivatives (e.g., nimodipine) were succeeded by unsymmetrical esters and fused ring systems to enhance tissue selectivity and mitigate side effects. Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate represents a synthetic intermediate in this lineage, where ester modifications (methyl vs. ethyl) and aromatic substitutions modulate pharmacokinetic and pharmacodynamic profiles [3] [9].

Role of Substituent Effects in Dihydropyridine Bioactivity

Substituents at C4 and the ester groups at C3/C5 critically define the pharmacological spectrum of DHP derivatives. The C4 aryl group governs steric and electronic interactions with target proteins, while ester moieties influence membrane permeability and metabolic stability [7] [10]:

  • C4 Aryl Substituents:
  • Para-chlorophenyl (as in the title compound): Enhances lipophilicity and electron-withdrawing character, promoting calcium channel blocking and MDR reversal. Chlorine’s halogen bonding potential improves receptor affinity [3] [9].
  • Ortho-chlorophenyl: Introduces steric hindrance, potentially altering ring conformation and diminishing calcium channel activity but enhancing MR antagonism [6] [10].
  • Nitrophenyl: Boosts P-gp inhibition potency (e.g., Compound 22 reduced doxorubicin resistance with IC₅₀ = 3.8–15.6 μM) [2].

  • C3/C5 Ester Modifications:

  • Methyl esters increase hydrolytic susceptibility but offer synthetic accessibility.
  • Ethyl esters (e.g., Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) extend half-life in vivo [3] [9].
  • Replacement with carboxylic acids (e.g., 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid) enhances water solubility but reduces membrane penetration [7].

Figure 1: Molecular Interactions of C4 Chlorophenyl DHPs

┌───────────────────────┐│      Calcium Channel  │  Cl              │       Pore Domain     │  │              │                       │  Ar─H···O=C─O─···H─N (Helix)  │  Van der Waals        │  halogen bonding             │  with hydrophobic     │  │  pockets              │  ┌──────────────┴────────────┐ │                       │  │  DHP Core:                │ └───────────────────────┘  │   - C4-aryl π-stacking    │  │   - Ester carbonyl H-bond │  └───────────────────────────┘  

Recent studies highlight how chlorine position on the C4 phenyl ring dictates target selectivity:

  • Para-chloro derivatives preferentially block calcium channels or P-gp [2] [9].
  • Ortho/meta-chloro analogs exhibit stronger mineralocorticoid receptor (MR) antagonism by sterically impeding helix H12 folding, stabilizing an inactive conformation [6].

Table 2: Bioactivity Profiles of Chlorophenyl-Substituted DHPs

C4 SubstituentCalcium Channel BlockadeP-gp InhibitionMR AntagonismKey Activities
4-chlorophenylModerateHighLowMDR reversal in MES-SA/DX5 cells (5–25 μM)
2-chlorophenylWeakModerateHighStabilizes MR inactive conformation
3-nitrophenylLowVery HighNot testedIC₅₀ = 3.8 μM (HL-60), 15.6 μM (LS180) [2]
2,3-dichlorophenylNot reportedModerateHighEnhanced solubility; acid functionality [7]

This substituent-dependent versatility positions DHPs like dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as strategic intermediates for developing targeted therapies. Ongoing research exploits their tunable scaffold for isoform-selective calcium channel modulators and non-steroidal MR antagonists [6] [10].

Index of Compound Names

  • Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid
  • Nifedipine
  • Nimodipine
  • Compound 22
  • Compound 36

Properties

CAS Number

73257-49-5

Product Name

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3

InChI Key

XBDJVUHXRNRICA-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.